molecular formula C7H2ClF2N B1318729 4-Chloro-2,6-difluorobenzonitrile CAS No. 886500-41-0

4-Chloro-2,6-difluorobenzonitrile

Cat. No.: B1318729
CAS No.: 886500-41-0
M. Wt: 173.55 g/mol
InChI Key: ABNYHMNNQYZWIM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a solid at room temperature and is primarily used in research and industrial applications. This compound is characterized by the presence of a chloro group and two fluoro groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-difluorobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent, followed by reduction with hydrogen in the presence of a palladium catalyst and a tertiary amine . This method ensures high yield and minimal side reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 4-chloro-2,6-difluorobenzylamine.

    Oxidation: Formation of 4-chloro-2,6-difluorobenzoic acid.

Scientific Research Applications

4-Chloro-2,6-difluorobenzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chloro and fluoro groups enhance its binding affinity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but with two chloro groups instead of fluoro groups.

    4-Bromo-2,6-difluorobenzonitrile: Similar structure with a bromo group instead of a chloro group.

Uniqueness

4-Chloro-2,6-difluorobenzonitrile is unique due to the presence of both chloro and fluoro groups, which confer distinct chemical and physical properties. These substituents influence its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

IUPAC Name

4-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNYHMNNQYZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590645
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-41-0
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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